
4-Phenyl-3-(piperidine-1-carbonyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-3-(piperidine-1-carbonyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a phenyl group, a piperidine ring, and a pyrrolidinone core. Pyrrolidinones are known for their diverse biological activities and are commonly found in both natural and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-3-(piperidine-1-carbonyl)pyrrolidin-2-one typically involves the reaction of N-substituted piperidines with appropriate reagents. One common method includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another approach involves the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods
Industrial production methods for this compound often utilize catalytic hydrogenation and other transition-metal-catalyzed reactions. For example, the use of cobalt, ruthenium, and nickel-based nanocatalysts has been reported for the hydrogenation of pyridine derivatives .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-3-(piperidine-1-carbonyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, particularly electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Catalysts such as palladium and nickel are also frequently used .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
4-Phenyl-3-(piperidine-1-carbonyl)pyrrolidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Phenyl-3-(piperidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enantioselective proteins, leading to different biological profiles depending on the spatial orientation of its substituents . The stereogenicity of the carbons in the pyrrolidine ring plays a crucial role in its binding mode and biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups.
Uniqueness
4-Phenyl-3-(piperidine-1-carbonyl)pyrrolidin-2-one is unique due to the presence of both a phenyl group and a piperidine ring, which contribute to its distinct chemical and biological properties. The combination of these structural features allows for greater exploration of the pharmacophore space and increased three-dimensional coverage due to the non-planarity of the ring .
Properties
CAS No. |
62836-27-5 |
|---|---|
Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
4-phenyl-3-(piperidine-1-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H20N2O2/c19-15-14(16(20)18-9-5-2-6-10-18)13(11-17-15)12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2,(H,17,19) |
InChI Key |
SAIIDPYPECJGQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2C(CNC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methylidenespiro[5.7]trideca-1,4-diene](/img/structure/B14514168.png)
![6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid](/img/structure/B14514170.png)
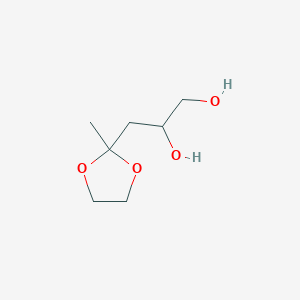
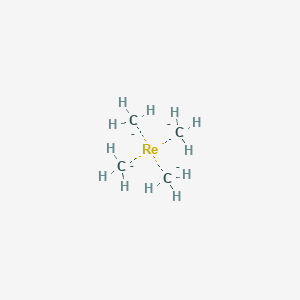
![1-[4-Hydroxy-2,5-dimethyl-1-(prop-2-en-1-yl)piperidin-4-yl]but-2-en-1-one](/img/structure/B14514187.png)



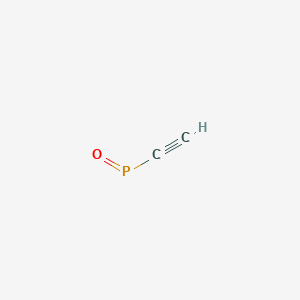
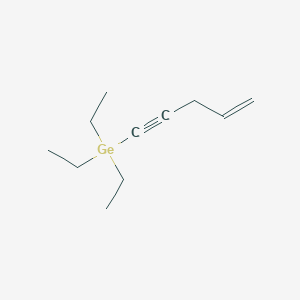
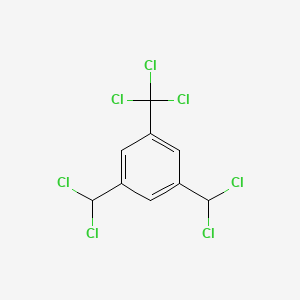

![2-{(E)-[2-(2-Methoxyanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14514234.png)

